2-Isopropylmaleic acid

Antioxidant Free Radical Scavenging Food Chemistry

2-Isopropylmaleic acid (CAS 7596-39-6), also designated as (2Z)-2-(propan-2-yl)but-2-enedioic acid, is a C7 dicarboxylic acid with molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol. Structurally, it is the 2-isopropyl derivative of maleic acid.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 7596-39-6
Cat. No. B1238664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylmaleic acid
CAS7596-39-6
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(C)C(=CC(=O)O)C(=O)O
InChIInChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/b5-3-
InChIKeyNJMGRJLQRLFQQX-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Profile of 2-Isopropylmaleic Acid (CAS 7596-39-6): Identity, Class, and Baseline Properties


2-Isopropylmaleic acid (CAS 7596-39-6), also designated as (2Z)-2-(propan-2-yl)but-2-enedioic acid, is a C7 dicarboxylic acid with molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . Structurally, it is the 2-isopropyl derivative of maleic acid [1]. It is an intermediate in the leucine biosynthesis pathway, synthesized from oxoisovalerate by 2-isopropylmalate synthase and converted into isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase [2]. The compound is typically isolated as an oily substance and is commercially available with analytical characterization (e.g., HPLC purity ≥95%) from specialized suppliers .

Why 2-Isopropylmaleic Acid Cannot Be Freely Substituted with Malic Acid or 3-Isopropylmaleic Acid: A Procurement Rationale


2-Isopropylmaleic acid is not a generic dicarboxylic acid; its unique 2-isopropyl substitution on the maleic acid backbone confers distinct physicochemical and biological properties that preclude simple substitution with analogs such as malic acid or its 3-isopropyl isomer. Direct comparative studies demonstrate that 2-isopropylmaleic acid exhibits quantifiably different antioxidant potency, metal chelation efficacy, and cellular pathway modulation relative to structurally similar molecules [1]. Furthermore, its specific role as a biosynthetic intermediate in the leucine pathway and its demonstrated activity in promoting primary ciliogenesis are not replicated by malic acid or 3-isopropylmaleic acid [2]. Researchers and industrial users should verify the specific isomeric form and substitution pattern required for their application, as substitution with a different analog may lead to divergent or null experimental outcomes.

Quantitative Differential Evidence for 2-Isopropylmaleic Acid Relative to Malic Acid and 3-Isopropylmaleic Acid


Antioxidant Activity of 2-Isopropylmaleic Acid Compared to 3-Isopropylmaleic Acid via DPPH Assay

2-Isopropylmaleic acid (2-IPMA) demonstrates a quantifiably distinct antioxidant profile compared to its 3-isopropyl isomer (3-IPMA) when evaluated by the DPPH radical scavenging assay. The EC50 value for 3-IPMA was 3940 mg/L, indicating a higher antioxidant potency, while 2-IPMA exhibited an EC50 > 4800 mg/L [1]. This difference in EC50 values underscores that the position of the isopropyl substitution on the maleic acid scaffold significantly influences radical scavenging efficacy. Researchers requiring precise antioxidant activity profiles must therefore select the appropriate isomer for their experimental design.

Antioxidant Free Radical Scavenging Food Chemistry

Aluminum Detoxification Efficacy of 2-Isopropylmaleic Acid Compared to Malic Acid

In a Saccharomyces cerevisiae model of aluminum (Al) toxicity, 2-isopropylmaleic acid (2-iPMA) provided greater relief from Al-induced growth inhibition than malic acid (MA) at an equivalent concentration. The addition of 1.0 mM 2-iPMA more effectively restored growth in the presence of 100 µM Al(III) ions compared to the addition of 1.0 mM MA [1]. This result indicates that 2-iPMA possesses a superior ability to chelate and detoxify aluminum ions relative to its structural analog malic acid.

Metal Chelation Aluminum Toxicity Yeast Model

Inhibition of MMP-1 Expression by 2-Isopropylmaleic Acid in Dermal Fibroblasts

2-Isopropylmaleic acid (2-IPMA) has been shown to inhibit MMP-1 expression in human dermal fibroblasts and a 3-D-skin model under PM2.5-induced inflammatory conditions [1]. While a direct head-to-head comparison with malic acid or 3-IPMA is not available in the same study, this class-level effect is notable because MMP-1 (collagenase) is a key mediator of extracellular matrix degradation and wrinkle formation. The patent literature explicitly claims that 2-isopropylmalic acid activates skin primary cilia and inhibits MMP-1 expression to enhance skin elasticity and improve wrinkles [2]. This functional activity is not documented for malic acid or 3-IPMA in similar models, suggesting a unique biological role tied to its specific structure.

Skin Aging MMP-1 Inhibition Cosmeceutical

Structural and Biological Differentiation from Malic Acid and 3-Isopropylmaleic Acid

2-Isopropylmaleic acid (2-IPMA) is a key intermediate in the leucine biosynthesis pathway, specifically produced from 2-isopropylmalate by 2-isopropylmalate synthase and converted to isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase [1]. While malic acid is structurally similar (lacking the isopropyl group at C2) and 3-IPMA is an isomer, only 2-IPMA occupies this precise enzymatic node [2]. The enzyme 3-isopropylmalate dehydratase catalyzes the interconversion between 2- and 3-isopropylmalate, with 2-IPMA formed as a transient intermediate [3]. This pathway-specific role means that 2-IPMA is the relevant substrate for studying leucine biosynthesis regulation and enzyme kinetics, whereas malic acid and 3-IPMA cannot substitute in this context.

Leucine Biosynthesis Metabolic Intermediate Isomer Specificity

Validated Application Scenarios for 2-Isopropylmaleic Acid Based on Quantitative Evidence


Antioxidant Potency Comparison and Isomer Selection in Food Chemistry Research

Based on direct DPPH assay data showing EC50 > 4800 mg/L for 2-IPMA versus 3940 mg/L for 3-IPMA [1], researchers should use 2-IPMA as a moderate antioxidant control or as a specific comparator when evaluating the radical scavenging capacity of wine constituents, dietary supplements, or natural extracts. Procurement of the correct isomer is critical, as the 3-isomer exhibits approximately 1.22-fold greater potency.

Aluminum Detoxification and Metal Chelation Studies in Microbial Models

For studies investigating aluminum toxicity mitigation in yeast or other microorganisms, 2-IPMA at 1.0 mM provides superior growth restoration compared to an equivalent concentration of malic acid [1]. This application leverages 2-IPMA's chelating ability and is directly relevant to agricultural microbiology, environmental biotechnology, and research on aluminum-induced cellular stress.

Dermatological and Cosmeceutical Research Targeting MMP-1 and Skin Aging

2-IPMA is a validated research compound for studying primary ciliogenesis and MMP-1 inhibition in human dermal fibroblasts and 3-D-skin models [1]. The patent literature further supports its use in formulations aimed at enhancing skin elasticity and reducing wrinkles [2]. Procurement of 2-IPMA (rather than malic acid) is essential for any study seeking to modulate these specific pathways.

Metabolic Engineering and Leucine Biosynthesis Enzyme Assays

As a verified intermediate in the leucine biosynthesis pathway [1], 2-IPMA is required for in vitro assays of 2-isopropylmalate synthase, 3-isopropylmalate dehydrogenase, and 3-isopropylmalate dehydratase [2]. Substituting malic acid or 3-IPMA would yield no activity or spurious results. This application is central to metabolic engineering of branched-chain amino acid production and to studies of antifungal drug targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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